molecular formula C10H17F3 B12855238 trans-1-Isopropyl-4-trifluoromethyl-cyclohexane

trans-1-Isopropyl-4-trifluoromethyl-cyclohexane

Cat. No.: B12855238
M. Wt: 194.24 g/mol
InChI Key: HHCGYESIUPXICQ-UHFFFAOYSA-N
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Description

trans-1-Isopropyl-4-trifluoromethyl-cyclohexane is a cyclohexane derivative featuring two substituents in the trans configuration: an isopropyl group at position 1 and a trifluoromethyl (-CF₃) group at position 4. The trans arrangement minimizes steric hindrance between the bulky substituents, stabilizing the chair conformation of the cyclohexane ring. The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing the compound’s metabolic stability and lipophilicity, which are advantageous in pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C10H17F3

Molecular Weight

194.24 g/mol

IUPAC Name

1-propan-2-yl-4-(trifluoromethyl)cyclohexane

InChI

InChI=1S/C10H17F3/c1-7(2)8-3-5-9(6-4-8)10(11,12)13/h7-9H,3-6H2,1-2H3

InChI Key

HHCGYESIUPXICQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Isopropyl-4-trifluoromethyl-cyclohexane typically involves the trifluoromethylation of a suitable cyclohexane precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions, such as the use of trifluoromethyl iodide (CF3I) and a radical initiator under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: trans-1-Isopropyl-4-trifluoromethyl-cyclohexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups, such as methyl or ethyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry: In chemistry, trans-1-Isopropyl-4-trifluoromethyl-cyclohexane is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable in the development of new materials and catalysts.

Biology: The compound’s potential biological activity is of interest in drug discovery and development. Researchers investigate its interactions with biological targets to identify new therapeutic agents.

Medicine: In medicine, this compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its trifluoromethyl group imparts unique properties, such as increased stability and lipophilicity, making it valuable in various applications.

Mechanism of Action

The mechanism of action of trans-1-Isopropyl-4-trifluoromethyl-cyclohexane involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The isopropyl group may also contribute to the compound’s overall hydrophobicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Structural and Functional Group Differences

trans-1-ethynyl-4-isopropylcyclohexane (CAS: 1932051-10-9)
  • Substituents : Ethynyl (-C≡CH) at position 1 and isopropyl at position 4 in trans configuration.
  • Key Differences: The ethynyl group is linear and sp-hybridized, enabling participation in cycloaddition and Sonogashira coupling reactions. Unlike the electron-withdrawing -CF₃ group, the ethynyl group is moderately electron-deficient but can act as a ligand in metal-catalyzed reactions.
  • Physical Properties : Higher polarity compared to the trifluoromethyl derivative due to the ethynyl group’s polarizability .
trans-4-isopropylcyclohexane-1-carboxaldehyde (CAS: 32533-97-4)
  • Substituents : Carboxaldehyde (-CHO) at position 1 and isopropyl at position 4.
  • Key Differences :
    • The aldehyde group is highly polar and reactive toward nucleophiles (e.g., Grignard reagents), unlike the inert -CF₃ group.
    • The trans configuration reduces steric strain, similar to the target compound.
  • Applications : Intermediate in fragrance synthesis due to aldehyde’s volatility .
α-Terpinene and γ-Terpinene (CAS: 99-86-5, 99-85-4)
  • Substituents : Isopropyl and methyl groups on a cyclohexadiene ring (1,3-diene in α-terpinene; 1,4-diene in γ-terpinene).
  • Key Differences :
    • Unsaturated cyclohexadiene backbone increases reactivity (e.g., Diels-Alder reactions).
    • Lower molecular weight (C₁₀H₁₆) compared to the target compound (C₁₀H₁₇F₃), leading to lower boiling points (~175°C for α-terpinene) .

Physical and Chemical Property Comparison

Compound Molecular Formula Key Substituents Boiling Point (°C) Reactivity Highlights
trans-1-Isopropyl-4-trifluoromethyl-cyclohexane C₁₀H₁₇F₃ -CF₃, -C₃H₇ (trans) N/A Electron-deficient ring; metabolic stability
trans-1-ethynyl-4-isopropylcyclohexane C₁₁H₁₈ -C≡CH, -C₃H₇ (trans) Not specified Sonogashira coupling; cycloadditions
trans-4-isopropylcyclohexane-1-carboxaldehyde C₁₀H₁₆O -CHO, -C₃H₇ (trans) N/A Nucleophilic addition; oxidation to acid
α-Terpinene C₁₀H₁₆ 1,3-diene, -C₃H₇ ~175 Diels-Alder reactions; autoxidation

Electronic and Steric Effects

  • Trifluoromethyl Group :
    • Strongly electron-withdrawing (-I effect), deactivating the ring toward electrophilic substitution.
    • Enhances lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration.
  • Ethynyl vs. Aldehyde: Ethynyl’s sp-hybridization creates a linear geometry, reducing steric bulk compared to -CF₃. Aldehyde’s polarity increases solubility in polar solvents (e.g., ethanol) but reduces thermal stability .

Biological Activity

trans-1-Isopropyl-4-trifluoromethyl-cyclohexane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, including antiproliferative, anti-inflammatory, and other pharmacological properties. By synthesizing data from various studies, this article aims to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H13F3
  • Molecular Weight : 202.21 g/mol

This compound features a cyclohexane ring with an isopropyl group and a trifluoromethyl substituent, which contribute to its unique chemical properties and biological activities.

Antiproliferative Effects

Several studies have investigated the antiproliferative effects of this compound on various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism of Action
HCT116 (Colorectal)7.3Induction of apoptosis via caspase activation
DU145 (Prostate)8.1Inhibition of COX-2 expression leading to reduced viability
MCF7 (Breast)10.5Cell cycle arrest and apoptosis induction

These results suggest that this compound exhibits significant antiproliferative activity against multiple cancer types, primarily through mechanisms involving apoptosis and cell cycle regulation.

Anti-inflammatory Properties

Research indicates that this compound may also possess anti-inflammatory properties. A study assessing its effects on COX enzymes reported the following IC50 values:

Enzyme IC50 (µM)
COX-142.1
COX-231.4

The compound's ability to inhibit these enzymes suggests a potential role in reducing inflammation, which could be beneficial in treating inflammatory diseases.

Additional Pharmacological Activities

Beyond its antiproliferative and anti-inflammatory effects, this compound has been evaluated for other biological activities, including:

  • Antioxidant Activity : Demonstrated through various assays indicating a capacity to scavenge free radicals.
  • Antimicrobial Activity : Exhibited moderate effectiveness against certain bacterial strains, although specific MIC values require further investigation.

Case Studies

Case Study 1: Anticancer Activity in Colorectal Cancer

In a study focusing on colorectal cancer cells (HCT116), treatment with this compound resulted in significant cell death compared to untreated controls. The mechanism involved increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Case Study 2: Inhibition of COX Enzymes

Another study explored the anti-inflammatory potential of the compound by assessing its inhibitory effects on COX enzymes in vitro. Results indicated that it effectively reduced prostaglandin levels, suggesting a mechanism for its anti-inflammatory action.

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